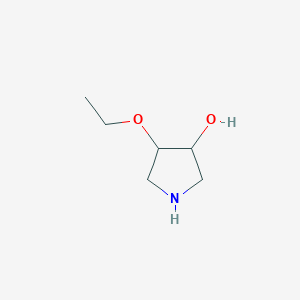
4-Ethoxypyrrolidin-3-ol
Übersicht
Beschreibung
4-Ethoxypyrrolidin-3-ol is a chemical compound with the formula C6H13NO2 and a molecular weight of 131.17 . It’s a member of the pyrrolidine class of compounds, which are five-membered nitrogen-containing heterocycles .
Synthesis Analysis
While there isn’t specific information available on the synthesis of 4-Ethoxypyrrolidin-3-ol, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . For instance, one study mentions the synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives .Molecular Structure Analysis
The pyrrolidine ring in 4-Ethoxypyrrolidin-3-ol is a five-membered nitrogen heterocycle. The structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Regio- and Stereoselective Synthesis
4-Ethoxypyrrolidin-3-ol has been utilized in the regio- and stereoselective synthesis of polysubstituted 5-hydroxypyrrolidin-2-ones and 6-hydroxyhexahydro-4H-furo[2,3-c]pyrrol-4-ones. This process involves the reduction of 3-alkoxysuccinimides using NaBH4 at low temperatures and short reaction times, yielding products with up to 77% efficiency. The stereoselectivity of the products is notably influenced by the alkoxy and the N-moiety in the starting succinimide (da Silva et al., 2020).
Synthesis of 3-Ethoxypyrrolidine-2,5-Diones
Additionally, 4-Ethoxypyrrolidin-3-ol has been used in synthesizing a new series of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro(2,3-c)pyrrole-4,6(5H)-diones derivatives. These compounds are produced via the direct cyclization of two β-cyanocarboxylic acids with primary amines and amino alcohols, characterized by short reaction times and good yields (Zanatta et al., 2012).
Biological and Medicinal Applications
DNA Binding and Photocleavage
New silicon phthalocyanines synthesized using derivatives of 4-Ethoxypyrrolidin-3-ol have demonstrated efficient DNA binding activity. These compounds, when quaternized, exhibit a quenching effect on the fluorescence intensity of SYBR Gold-DNA complex, indicating their potential as DNA-targeting photodynamic therapy (PDT) agents. Their ability to induce photocleavage of CT-DNA has been confirmed through gel electrophoresis, highlighting their role in targeted cancer therapy and DNA structural studies (Uslan & Sesalan, 2013).
Novel Synthesis Methods and Chemical Properties
Enantioselective Synthesis
The compound has been pivotal in the enantioselective synthesis of 3,3-Difluoropyrrolidin-4-ol, a significant building block in medicinal chemistry. Innovative methods have been developed to efficiently assemble the pyrrolidine ring and introduce chirality, demonstrating the compound's versatility and potential in advanced organic synthesis (Si et al., 2016).
Stereoselectivity in Chemical Reactions
In the realm of chemical reactions, 4-Ethoxypyrrolidin-3-ol has been involved in studies highlighting unanticipated stereoselectivity, particularly in the reaction of primaquine alpha-aminoamides with substituted benzaldehydes. These findings are crucial for understanding the reaction mechanisms and designing stereoselective synthetic routes in organic chemistry (Ferraz et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-9-6-4-7-3-5(6)8/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAKLBALOCSJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxypyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466448.png)
![1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466449.png)


![1-[(3-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466452.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466453.png)
![3-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466456.png)

![2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466458.png)


![1-{[(3-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466467.png)
![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466469.png)
